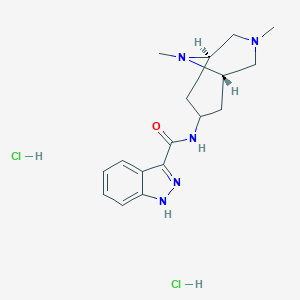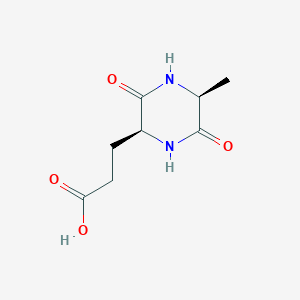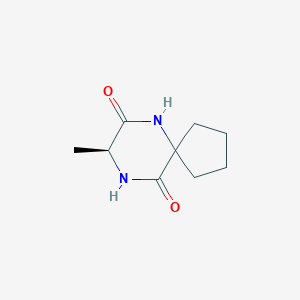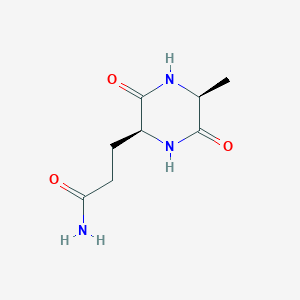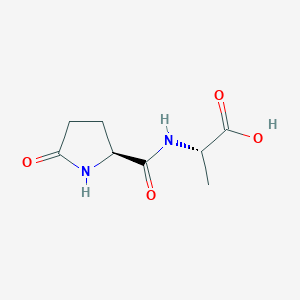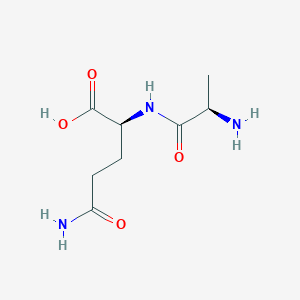
3,4-Diaminobenzophénone
Vue d'ensemble
Description
3,4-Diaminobenzophenone is an organic compound with the molecular formula C13H12N2O. It is a derivative of benzophenone, characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
3,4-Diaminobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: 3,4-Diaminobenzophenone derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of high-performance materials, such as heat-resistant polymers and nanocomposites .
Mécanisme D'action
Target of Action
3,4-Diaminobenzophenone (DABP) is primarily used as a nanoadsorbent for enhancing the adsorption and desorption capacity of volatile organic compounds (VOCs) such as benzene and toluene . The primary targets of DABP are these VOCs, which are known to be mutagenic, toxic, and carcinogenic .
Mode of Action
DABP interacts with its targets (VOCs) through physical processes . It is functionalized onto magnetic nanoparticles (MNPs) to create a nanoadsorbent . This nanoadsorbent is then used in the adsorption and desorption of benzene and toluene .
Biochemical Pathways
It is known that dabp plays a significant role in the adsorption and desorption of vocs . The downstream effects of this interaction include the removal of these harmful compounds from the environment .
Pharmacokinetics
Its use as a nanoadsorbent suggests that it may have high bioavailability in the environments where it is applied .
Result of Action
The primary result of DABP’s action is the enhanced adsorption and desorption capacity of VOCs . This leads to the effective removal of these harmful compounds from the environment . After multiple adsorption and desorption cycles, DABP-functionalized MNPs retain a high percentage of their initial adsorption capacity .
Action Environment
The action of DABP is influenced by various environmental factors. For instance, the optimization of process parameters such as contact time, initial VOC concentration, and temperature is crucial for maximizing the adsorption capacity of DABP . Furthermore, DABP is typically used in a well-ventilated area to ensure safety .
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of magnetic nanoparticles, which have shown excellent adsorption capacity for benzene and toluene This suggests that 3,4-DABP may interact with these compounds in a significant way, potentially influencing their biochemical reactions
Cellular Effects
Given its role in the adsorption of benzene and toluene , it is plausible that 3,4-DABP could influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its role in the adsorption of benzene and toluene suggests that it may interact with these compounds at the molecular level This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In the context of its use in the synthesis of magnetic nanoparticles, it has been observed that these nanoparticles retain over 94% of their initial adsorption capacity for benzene and toluene after five adsorption and desorption cycles . This suggests that 3,4-DABP may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzophenone can be synthesized through several methods. One common approach involves the nitration of chloronitrobenzophenone, followed by catalytic reduction and dechlorination. The process typically involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene, resulting in a chloronitrobenzophenone mixture. This mixture is then catalytically reduced and dechlorinated in the presence of a reduction catalyst and a dehydro-chlorinating agent .
Industrial Production Methods: Industrial production of 3,4-Diaminobenzophenone often follows similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,4-Diaminobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of 3,4-Diaminobenzophenone can lead to the formation of amines. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The amino groups in 3,4-Diaminobenzophenone can participate in substitution reactions. For instance, acylation with acyl chlorides can yield amides.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Palladium on carbon, hydrogen gas.
- Substitution reagents: Acyl chlorides, anhydrides.
Major Products:
- Quinones from oxidation.
- Amines from reduction.
- Amides from substitution reactions.
Comparaison Avec Des Composés Similaires
3,4-Diaminobenzophenone can be compared with other similar compounds, such as:
4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions, making it structurally different and leading to variations in reactivity and applications.
3,3’-Diaminobenzophenone: Similar to 3,4-Diaminobenzophenone but with amino groups at the 3 and 3’ positions, affecting its chemical behavior and uses.
3,4-Diaminobenzonitrile: A related compound with a nitrile group, used in different synthetic applications.
Uniqueness: 3,4-Diaminobenzophenone is unique due to its specific placement of amino groups, which influences its reactivity and makes it suitable for specialized applications in various fields .
Propriétés
IUPAC Name |
(3,4-diaminophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOGDYOZQGGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192317 | |
| Record name | 3,4-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39070-63-8 | |
| Record name | 3,4-Diaminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39070-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diaminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039070638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diaminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4-Diaminobenzophenone?
A1: The molecular formula of 3,4-Diaminobenzophenone is C13H12N2O, and its molecular weight is 212.25 g/mol. [, ]
Q2: What spectroscopic data is available for 3,4-Diaminobenzophenone?
A2: 3,4-DABP has been characterized using various spectroscopic techniques, including:
- Fourier-transform infrared spectroscopy (FTIR): This technique confirms the presence of functional groups like amine (N-H) and carbonyl (C=O) groups. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): Both 1H NMR and 13C NMR have been employed to elucidate the structure and confirm the presence of specific protons and carbon atoms in the molecule. [, , , , , ]
- Ultraviolet-Visible Spectroscopy (UV-Vis): This technique helps in studying the electronic transitions within the molecule and is particularly useful for analyzing metal complexes of 3,4-DABP. [, , , , , ]
- Electron Paramagnetic Resonance (EPR): EPR spectroscopy provides information about the electronic structure and geometry of paramagnetic metal complexes formed with 3,4-DABP. [, , ]
Q3: How is 3,4-Diaminobenzophenone used in analytical chemistry?
A3: 3,4-DABP is a valuable matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). It facilitates the analysis of various biomolecules:* Oligonucleotides: DABP enables the detection of intact oligonucleotide ions with high sensitivity, minimal fragmentation, and reduced alkali metal ion adducts. [, ]* Phospholipids: It allows for the analysis of different phospholipid species with suppressed alkali metal ion adducts, resulting in cleaner mass spectra. [, ]* G-quadruplexes: When combined with diammonium hydrogen citrate (DHC), 3,4-DABP can be used for the MALDI-TOF analysis of G-quadruplexes, offering high sensitivity and low detection limits. []* Malondialdehyde: Following derivatization with 3,4-DABP, ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) can be used to determine malondialdehyde levels in biological samples like urine and saliva. [, ]
Q4: What are the advantages of using 3,4-Diaminobenzophenone as a MALDI matrix?
A4: 3,4-DABP offers several advantages as a MALDI matrix:* High Sensitivity: Allows for the detection of low concentrations of analytes. [, ]* Reduced Fragmentation: Produces intact ions of labile biomolecules like oligonucleotides and phospholipids. [, , ]* Suppression of Alkali Metal Ion Adducts: Results in cleaner mass spectra, simplifying analysis. [, ]* Homogenous Sample Preparation: Reduces the need to search for "sweet spots" during MALDI analysis. []* Good Reproducibility: Provides consistent results across multiple measurements. []
Q5: What are the common synthetic applications of 3,4-Diaminobenzophenone?
A5: 3,4-DABP is a key building block in synthesizing various compounds:* Schiff Base Ligands: It reacts with aldehydes, like salicylaldehyde derivatives, to form tetradentate Schiff base ligands. These ligands can then complex with metal ions like Ni(II), Cu(II), and Zn(II). [, , , , , , , , , , , ]* Heterocyclic Compounds: It serves as a precursor for synthesizing heterocyclic compounds like benzodiazepines, benzothiazoles, benzotriazoles, and benzimidazoles, some of which exhibit biological activity. [, , , , , , , ]* Polyamides: 3,4-DABP can be used as a diamine monomer in the synthesis of copolyamides with desirable properties like solubility in various solvents. []
Q6: How does 3,4-Diaminobenzophenone participate in the formation of metal complexes?
A6: 3,4-DABP acts as a tetradentate ligand, meaning it can coordinate to a metal ion through four donor atoms. In the case of 3,4-DABP, these donor atoms are the two nitrogen atoms from the amine groups and the two oxygen atoms from the carbonyl groups. This coordination forms stable metal complexes with various geometries, often square planar or octahedral, depending on the metal ion and other ligands present. [, , , , , , , ]
Q7: Are there any pharmaceutical applications of 3,4-Diaminobenzophenone and its derivatives?
A7: While 3,4-DABP itself might not be a direct pharmaceutical agent, its derivatives, particularly the synthesized Schiff base complexes and heterocyclic compounds, have shown potential in various biological activities:* Antimicrobial Activity: Some derivatives exhibit activity against Gram-positive and Gram-negative bacteria and fungi, suggesting potential as antimicrobial agents. [, , , ]* Anticancer Activity: Certain metal complexes of 3,4-DABP have shown promising anticancer activity against various cancer cell lines, indicating potential for further development as chemotherapeutic agents. [, , , ]* Anti-Inflammatory and Analgesic Activities: Some pyrimidobenzimidazole derivatives of 3,4-DABP have demonstrated anti-inflammatory and analgesic properties in animal models. []* Anti-Amoebic Activity: Certain derivatives display anti-amoebic activity against Entamoeba histolytica, suggesting potential for treating amoebic infections. []
Q8: How do the structural modifications of 3,4-Diaminobenzophenone affect the biological activity of its derivatives?
A8: Structural modifications significantly influence the biological activity of 3,4-DABP derivatives. * Schiff Base Complexes: The choice of aldehyde used to form the Schiff base ligand, the metal ion, and additional ligands all contribute to the complex's geometry, stability, and ultimately its biological activity. For example, varying the substituents on the salicylaldehyde moiety can alter the electron density around the metal center, impacting its interaction with biological targets. [, , , , ]* Heterocyclic Compounds: The specific heterocyclic ring system formed, the nature and position of substituents on the ring, and the presence of additional pharmacophores all contribute to the overall biological activity of these derivatives. [, , , ]
Q9: How is computational chemistry used in research related to 3,4-Diaminobenzophenone?
A9: Computational techniques play a crucial role in understanding the properties and behavior of 3,4-DABP and its derivatives.* Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries, calculate electronic properties, and understand the electronic interactions between 3,4-DABP and metal ions in complexes. [, ]* Molecular Docking: This technique is used to predict the binding affinity and interactions of 3,4-DABP derivatives with biological targets like DNA and proteins. This information can help in understanding the mechanism of action and designing more potent and selective derivatives. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

